molecular formula C11H12FNO3 B1317179 N-(2-Fluorophenyl)-malonamic acid ethyl ester

N-(2-Fluorophenyl)-malonamic acid ethyl ester

Cat. No.: B1317179
M. Wt: 225.22 g/mol
InChI Key: ZELRXSQSERBNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorophenyl)-malonamic acid ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a fluorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Fluorophenyl)-malonamic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)propanoic acid: This compound is similar in structure but lacks the ethyl ester group.

    2-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with an amino group instead of the oxo group.

Uniqueness

N-(2-Fluorophenyl)-malonamic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl ester group, in particular, can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

ethyl 3-(2-fluoroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

ZELRXSQSERBNAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroaniline (8.67 ml) in ethyl acetate (266 ml) was added water (200 ml) and sodium bicarbonate (15.12 g). Ethyl malonyl chloride (13.82 ml) was added and the solution was stirred at room temperature for 1 hour. The two layers were separated and the organic phase was washed with a saturated aqueous solution of sodium bicarbonate, water and brine, dried over sodium sulfate and evaporated to provide a brownish oil. The crude reaction mixture was used directly in the next step. LRMS (ES+) m/z 226.1 (M+H)+.
Quantity
8.67 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
266 mL
Type
reactant
Reaction Step One
Quantity
13.82 mL
Type
reactant
Reaction Step Two

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